BILB 1941

HCV NS5B polymerase genotype-specific activity

BILB 1941 is the definitive reference inhibitor for HCV NS5B thumb pocket 1 allosteric site studies. As the first-in-class compound with clinical proof-of-concept in genotype 1 patients (≥1 log10 IU/mL viral load reduction at multiple doses), it provides a gold-standard benchmark for polymerase target validation, crystallography, binding affinity studies, and SAR investigations. EC50 = 84 nM (genotype 1b replicon) with 1.8-fold selectivity over genotype 1a. Its binding mechanism and resistance profile are structurally and functionally distinct from thumb pocket 2 inhibitors such as lomibuvir. Ideal as a positive control for short-term (≤5 day) HCV antiviral studies. Research-use only; not for human or veterinary use.

Molecular Formula C34H34N4O4
Molecular Weight 562.7 g/mol
CAS No. 494856-61-0
Cat. No. B606115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBILB 1941
CAS494856-61-0
SynonymsBILB-1941;  BILB 1941;  BILB1941;  BILB-1941ZW;  BILB 1941ZW;  BILB1941ZW.
Molecular FormulaC34H34N4O4
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C(=O)NC4=CC=C(C=C4)C=CC(=O)O)C(=C1C5=CC=CC=N5)C6CCCC6
InChIInChI=1S/C34H34N4O4/c1-38-28-21-24(13-16-26(28)30(23-7-2-3-8-23)31(38)27-9-4-5-20-35-27)32(41)37-34(18-6-19-34)33(42)36-25-14-10-22(11-15-25)12-17-29(39)40/h4-5,9-17,20-21,23H,2-3,6-8,18-19H2,1H3,(H,36,42)(H,37,41)(H,39,40)/b17-12+
InChIKeyJBSNALXXNTWUEC-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BILB 1941 (CAS 494856-61-0): The First-in-Class Thumb Pocket 1 NS5B Polymerase Inhibitor with Clinically Demonstrated Antiviral Activity


BILB 1941 is an allosteric non-nucleoside inhibitor that selectively targets the thumb pocket 1 site of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. It is the first-in-class thumb pocket 1 NS5B inhibitor to demonstrate antiviral activity in patients chronically infected with genotype 1 HCV [2]. The compound was developed by Boehringer Ingelheim as part of its HCV portfolio and is utilized as a research tool for investigating thumb pocket 1 allosteric inhibition mechanisms and validating NS5B polymerase as a therapeutic target [1]. Molecular formula C34H34N4O4, molecular weight 562.66 [3].

Why BILB 1941 Cannot Be Substituted by Other NS5B Polymerase Inhibitors or Thumb Pocket 2 Analogs


BILB 1941 binds specifically to the thumb pocket 1 allosteric site of the HCV NS5B polymerase, which is structurally and functionally distinct from the thumb pocket 2 binding site targeted by inhibitors such as lomibuvir (VX-222, Kd = 17 nM) [1]. Substitution with thumb pocket 2 inhibitors would alter the mechanism of allosteric inhibition and resistance profile [2]. Within the thumb pocket 1 inhibitor class, BILB 1941 is the only compound validated as a clinical proof-of-concept molecule with documented antiviral activity in HCV genotype 1 patients prior to the development of optimized follow-up compounds such as BI 207524 [3]. The compound provides a unique research tool for studying the specific binding interactions and resistance mechanisms associated with the thumb pocket 1 allosteric site [4].

BILB 1941 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


HCV Genotype 1b vs 1a Differential Antiviral Efficacy: Quantitative EC50 Comparison in Cell-Based Assays

BILB 1941 exhibits differential potency against HCV genotype 1 subtypes, with EC50 of 84 nM against genotype 1b replicons compared to 153 nM against genotype 1a, representing a 1.8-fold greater potency for the 1b subtype [1]. This subtype preference was confirmed clinically, with HCV subtype 1b showing better response than 1a in the 5-day monotherapy trial [2].

HCV NS5B polymerase genotype-specific activity replicon assay

Dose-Dependent Virologic Response in HCV Genotype 1 Patients: BILB 1941 vs Placebo Clinical Trial Data

In a double-blind, placebo-controlled clinical trial, BILB 1941 monotherapy administered Q8H for 5 days produced viral load reductions of ≥1 log10 IU/ml in treatment-naive HCV genotype 1 patients at multiple dose levels, whereas placebo produced no response in any patient [1]. At 450 mg, 4 out of 5 active-treated patients (80%) achieved ≥1 log10 IU/ml viral load reduction, compared to 0% with placebo [1]. Plasma drug levels were linear up to 300 mg [1].

HCV clinical trial viral load reduction dose-response

Resistance Profile: On-Treatment Resistance Emergence Compared to Baseline Susceptibility

NS5B population sequencing and phenotyping in the 5-day clinical trial identified baseline samples with reduced BILB 1941 susceptibility but did not detect on-treatment emergence of resistant mutants during the 5-day dosing period [1]. The observation that resistant mutants did not emerge during short-term monotherapy distinguishes BILB 1941's resistance profile from other NS5B inhibitor classes where on-treatment resistance emergence can be detected within similar timeframes [2].

HCV drug resistance NS5B sequencing viral phenotyping

Linear Pharmacokinetics Profile and Dose-Proportional Exposure Range

BILB 1941 exhibits linear pharmacokinetics with dose-proportional plasma drug levels up to 300 mg in HCV genotype 1 patients [1]. The plasma drug levels were linear until 300 mg in the 5-day multiple-dose clinical study, providing predictable exposure for experimental design [1]. This linear PK profile is documented in the completed Phase 1 clinical program that evaluated single rising oral doses from 5 mg to 300 mg in healthy male subjects [2].

pharmacokinetics dose proportionality plasma concentration ADME

BILB 1941 Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


HCV Genotype 1b-Specific Replicon Assays and Mechanistic Studies

BILB 1941 is optimally applied in HCV subgenomic replicon assays where genotype 1b-specific activity is required, as the compound demonstrates an EC50 of 84 nM against genotype 1b replicons compared to 153 nM against genotype 1a [1]. This 1.8-fold potency differential makes BILB 1941 particularly suitable as a reference inhibitor for experiments focused on genotype 1b, including studies of subtype-specific resistance mechanisms and comparative evaluation of novel thumb pocket 1 inhibitor candidates. The clinical confirmation of enhanced 1b response supports the translational relevance of these in vitro findings [1].

Positive Control for Short-Term HCV Antiviral Efficacy Studies

BILB 1941 serves as a validated positive control for short-term (≤5 day) HCV antiviral studies, with clinically documented viral load reductions of ≥1 log10 IU/ml at multiple dose levels in treatment-naive genotype 1 patients [1]. The compound's demonstrated efficacy in a 96-patient randomized trial, with 80% responder rate at 450 mg, provides a quantitative benchmark for evaluating novel antiviral candidates [1]. The absence of on-treatment resistance emergence during the 5-day dosing period ensures experimental results are not confounded by rapid viral escape [2].

Thumb Pocket 1 Allosteric Site Characterization and Structure-Based Drug Design

BILB 1941 is the definitive reference compound for studying thumb pocket 1 allosteric binding interactions, as it was the first inhibitor of this binding site to achieve clinical antiviral activity [1]. Its binding mechanism and resistance profile are distinct from thumb pocket 2 inhibitors such as lomibuvir (Kd = 17 nM) [2], making BILB 1941 essential for experiments requiring thumb pocket 1-specific pharmacological interrogation. The compound is suitable for crystallography, binding affinity studies, and structure-activity relationship (SAR) investigations focused on this specific allosteric pocket .

Baseline Comparator for Optimized Thumb Pocket 1 Follow-up Compounds

BILB 1941 serves as the historical reference compound for evaluating improved thumb pocket 1 inhibitors such as BI 207524, which was explicitly developed as a potent follow-up to BILB 1941 [1]. The documented efficacy, PK profile (linear up to 300 mg), and tolerability limitations (GI intolerance at ≥450 mg) of BILB 1941 provide a comprehensive baseline dataset for benchmarking the performance of next-generation thumb pocket 1 inhibitors in preclinical and clinical development programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BILB 1941

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.